molecular formula C14H25NO5 B6360864 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate CAS No. 1620676-90-5

1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate

Cat. No. B6360864
CAS RN: 1620676-90-5
M. Wt: 287.35 g/mol
InChI Key: BYQXIFWBYPDZJI-UHFFFAOYSA-N
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Description

“1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used as a model compound for studying the structure-activity relationship of drugs, as a structural probe for enzyme-inhibitor interactions, and as a tool for studying the pharmacological effects of drugs. In addition, this compound has been used as a substrate for in vitro enzyme assays and as an inhibitor of protein-protein interactions.

Mechanism of Action

The mechanism of action of 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate is not fully understood. However, it is believed that it acts as an inhibitor of protein-protein interactions. It is thought to bind to a specific protein, inhibiting the interaction between that protein and its target. This inhibition can be used to study the effects of drugs on protein-protein interactions, as well as to identify potential drug targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to have an inhibitory effect on protein-protein interactions, which can be used to study the effects of drugs on these interactions. In addition, this compound has been shown to have an anti-inflammatory effect in animal studies.

Advantages and Limitations for Lab Experiments

The primary advantage of using 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate in laboratory experiments is its ability to act as an inhibitor of protein-protein interactions. This makes it a useful tool for studying the effects of drugs on these interactions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for research on 1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate. One potential area of research is to further study the biochemical and physiological effects of this compound. Another potential area of research is to explore the potential applications of this compound in drug discovery and development. Additionally, further research into the mechanism of action of this compound could be conducted to better understand how it works. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

1-t-Butyl 3-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate can be synthesized through a number of methods. One of the most common is a reaction of 1-t-butyl 3-methyl piperidine-1,3-dicarboxylic acid with 2-hydroxyethyl chloride. This reaction is catalyzed by a base such as potassium carbonate and proceeds in a one-pot reaction in aqueous media. The product is then purified by recrystallization from an appropriate solvent, such as ethanol.

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 6-(2-hydroxyethyl)piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-9-10(12(17)19-4)5-6-11(15)7-8-16/h10-11,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQXIFWBYPDZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1CCO)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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